2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
The compound 2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 1170459-36-5) is a heterocyclic organic molecule with the molecular formula C₁₇H₁₅N₅O₂ and a molecular weight of 321.34 g/mol . It features a fused imidazo[1,2-b][1,2,4]triazine core substituted with two methyl groups at positions 2 and 3, linked via an ethyl group to a 1,3-dihydroisoindole-1,3-dione moiety.
Properties
IUPAC Name |
2-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-10-11(2)20-22-12(9-18-17(22)19-10)7-8-21-15(23)13-5-3-4-6-14(13)16(21)24/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCZDSVLADOTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(N2N=C1C)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-{2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-(2-{2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s uniqueness lies in its hybrid architecture combining an imidazo-triazine ring with an isoindole-dione group. Below is a comparative analysis with analogous compounds from the evidence:
Table 1: Structural and Functional Group Comparison
Biological Activity
The compound 2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 903187-84-8) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and provides a comprehensive overview of its mechanisms and applications.
- Molecular Formula : C17H15N5O2
- Molecular Weight : 321.33 g/mol
- Structure : The compound features an isoindole core and an imidazo[1,2-b][1,2,4]triazin moiety which may contribute to its biological properties.
The biological activity of this compound is hypothesized to stem from its structural features that enable interactions with biological macromolecules. The imidazo[1,2-b][1,2,4]triazin ring is known for its ability to intercalate into DNA and inhibit topoisomerases, leading to cytotoxic effects in cancer cells. Additionally, the isoindole component may enhance the compound's lipophilicity and cellular uptake.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds with similar structures. For instance:
- Cytotoxicity Studies : Compounds with imidazo[1,2-b][1,2,4]triazin structures have demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values often range from 10 µM to 30 µM depending on the specific structure and substituents present.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |
| Compound B | U251 (human glioblastoma) | <10 |
| Compound C | Jurkat (T-cell leukemia) | <30 |
These findings suggest that the presence of electron-donating groups in the phenyl ring can significantly enhance anticancer activity.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related compounds:
- Antibacterial Studies : The compound's structural analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL |
| Compound E | Escherichia coli | 64 µg/mL |
These results indicate a broad spectrum of activity that may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Study 1: Anticancer Efficacy in vitro
A study conducted on a series of triazine derivatives demonstrated that compounds similar to this compound exhibited enhanced apoptosis in cancer cells through activation of caspase pathways.
Study 2: Antimicrobial Mechanism Investigation
Another investigation focused on the antimicrobial mechanism revealed that certain derivatives could inhibit bacterial growth by targeting the ribosomal RNA synthesis pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
